1-(3-Furyl)-indan-1-ol
Description
1-(3-Furyl)-indan-1-ol is a bicyclic aromatic alcohol featuring an indan-1-ol backbone substituted with a 3-furyl group.
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(furan-3-yl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C13H12O2/c14-13(11-6-8-15-9-11)7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,14H,5,7H2 |
InChI Key |
RTRFUPZDZVRPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C3=COC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism in Furyl-Substituted Derivatives
The position of the furyl group significantly impacts biological activity. For example:
- 1-(2-Furyl)-indan-1-ol analogs (e.g., compound 8s in ) exhibit potent TLR4 agonist activity, comparable to reference compound 2B110.
| Compound | Substituent Position | Key Activity/Property | Reference |
|---|---|---|---|
| 8s (2-Furyl analog) | C-2 furyl | Potent TLR4 activity | |
| 8r (3-Furyl analog) | C-3 furyl | Not reported (structural only) |
Backbone Variations
Indan-1-ol derivatives with different substituents highlight the role of the core structure:
- 1-(3-Furyl)-1,4-pentanedione (Ipomeanol): A non-indan-1-ol compound with a 3-furyl group but high toxicity (LD₅₀ = 26 mg/kg in mice), emphasizing the impact of backbone modifications .
TLR4 Agonist Activity
Five-membered heterocyclic substituents (e.g., 2-furyl, 3-thienyl) enhance TLR4 activity compared to pyridyl analogs, which are inactive or toxic .
Toxicity Considerations
- 1-(3-Furyl)-1,4-pentanedione (Ipomeanol): Highly toxic via oral, intravenous, and intraperitoneal routes (LD₅₀ = 14–26 mg/kg), likely due to reactive diketone moieties .
- Indan-1-ol Derivatives: No direct toxicity data for 1-(3-Furyl)-indan-1-ol, but related compounds like RS-13a–c are synthesized for biological evaluation without reported toxicity .
Physicochemical Properties
Hydrogen Bonding and Conformations
- Indan-1-ol Derivatives : Exhibit distinct hydrogen-bonding patterns and conformational landscapes. For example, indan-1-ol activation energy for dehydrogenation is ~49–53 kJ/mol, influenced by substituents .
- 1-(3-Furyl)-indan-1-ol : The furyl group may enhance solubility in polar solvents and participate in π-π stacking interactions.
Crystallographic Data
- 1-(3-Furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one (KUDNAA): Shares a 3-furyl-substituted enone skeleton, with crystallographic parameters (CSD refcode: KUDNAA) providing structural benchmarks .
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